Mercury, diisopropyl-
Overview
Description
Mercury, diisopropyl- is an organomercury compound with the chemical formula ( \text{C}6\text{H}{14}\text{Hg} ). It is a colorless liquid at room temperature and is known for its high toxicity. This compound is primarily used in research settings due to its hazardous nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury, diisopropyl- can be synthesized through the reaction of mercury(II) chloride with isopropylmagnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}_3\text{H}_7\text{MgBr} \rightarrow (\text{C}_3\text{H}_7)_2\text{Hg} + 2 \text{MgBrCl} ]
Industrial Production Methods
Due to its high toxicity, mercury, diisopropyl- is not produced on an industrial scale. Its synthesis is typically confined to controlled laboratory environments where strict safety protocols are followed.
Chemical Reactions Analysis
Types of Reactions
Mercury, diisopropyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) oxide.
Reduction: It can be reduced to elemental mercury.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (( \text{HgO} ))
Reduction: Elemental mercury (( \text{Hg} ))
Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.
Scientific Research Applications
Mercury, diisopropyl- is primarily used in scientific research due to its toxic nature. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mercury analysis.
Biology: Studied for its effects on biological systems, particularly its toxicological impact.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its practical applications.
Industry: Used in small quantities for specialized industrial processes, such as the synthesis of other organomercury compounds.
Mechanism of Action
Mercury, diisopropyl- exerts its effects primarily through the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress, leading to cell damage and apoptosis. The compound also interferes with the function of ion channels and receptors, further contributing to its toxic effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: Another highly toxic organomercury compound with similar properties.
Diethylmercury: Similar in structure but with ethyl groups instead of isopropyl groups.
Diphenylmercury: Contains phenyl groups instead of isopropyl groups.
Uniqueness
Mercury, diisopropyl- is unique due to its specific alkyl groups, which influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, it has different steric and electronic properties, affecting its interactions with biological molecules and its overall behavior in chemical reactions.
Properties
IUPAC Name |
di(propan-2-yl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*3H,1-2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUGOJQWNVFTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Hg]C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Hg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147914 | |
Record name | Mercury, diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-39-2 | |
Record name | Bis(1-methylethyl)mercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mercury, diisopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury, diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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